![molecular formula C12H18N2O2S B1462528 [1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanol CAS No. 1153236-26-0](/img/structure/B1462528.png)
[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanol
Overview
Description
“[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanol” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen . Thiazoles are important heterocyclics exhibiting a wide range of biological activities . The compound is also available for purchase .
Synthesis Analysis
The synthesis of 2,4-dimethylthiazole involves the reaction of acylamide with phosphorus pentasulfide, followed by condensation with chloroacetone . The specific synthesis process of “[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanol” is not explicitly mentioned in the search results.Molecular Structure Analysis
The molecular structure of thiazoles involves sulfur and nitrogen at positions 1 and 3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms . The specific molecular structure of “[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanol” is not explicitly mentioned in the search results.Chemical Reactions Analysis
Thiazoles are known to undergo a variety of chemical reactions. For instance, hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles . The specific chemical reactions involving “[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanol” are not explicitly mentioned in the search results.Physical And Chemical Properties Analysis
Thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles . The specific physical and chemical properties of “[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanol” are not explicitly mentioned in the search results.Scientific Research Applications
Antimicrobial Applications
The thiazole ring, a core structure in the compound, is known for its antimicrobial properties. Thiazole derivatives have been widely studied and utilized as antimicrobial agents due to their effectiveness against a variety of microbial strains. The incorporation of the thiazole moiety into the compound structure could potentially enhance its activity against bacteria and fungi, making it a valuable asset in the development of new antimicrobial drugs .
Antitumor and Cytotoxic Applications
Thiazole derivatives have shown significant promise in antitumor and cytotoxic applications. The structural features of thiazole-containing compounds can be optimized to target specific cancer cell lines, offering a pathway to the development of novel anticancer therapies. Research has indicated that certain thiazole derivatives exhibit potent effects on prostate cancer cells, suggesting that our compound of interest may also possess similar cytotoxic properties .
Neuroprotective Applications
The neuroprotective potential of thiazole derivatives is another exciting avenue of research. These compounds have been found to play a role in the synthesis of neurotransmitters, such as acetylcholine, which is crucial for the normal functioning of the nervous system. This implies that our compound could be explored for its neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .
Anti-Inflammatory Applications
Thiazole compounds have been reported to exhibit anti-inflammatory activity. This activity is highly beneficial in the treatment of chronic inflammatory diseases. By modulating the inflammatory pathways, thiazole derivatives can provide relief from inflammation-related symptoms and conditions, making them valuable in pharmaceutical research and development .
Antiviral Applications
The thiazole ring is a common feature in many antiviral drugs. Its presence in a compound can contribute to the inhibition of viral replication. Given the ongoing need for effective antiviral agents, especially in the wake of global pandemics, the compound could be a candidate for the development of new antiviral medications .
Antioxidant Applications
Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases. Thiazole derivatives have been recognized for their antioxidant properties, which can be harnessed in the development of treatments for conditions caused by oxidative damage. The compound’s potential as an antioxidant agent opens up possibilities for its application in preventive medicine and therapeutics .
properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-8-11(17-9(2)13-8)12(16)14-5-3-4-10(6-14)7-15/h10,15H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZRSUCFSXHCMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCCC(C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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